molecular formula C14H21ClN2O2 B11837619 (S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl CAS No. 1217612-78-6

(S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl

Cat. No.: B11837619
CAS No.: 1217612-78-6
M. Wt: 284.78 g/mol
InChI Key: AHUBJCSLWUMDOY-ZOWNYOTGSA-N
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Description

(S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl is a chiral piperazine derivative where the nitrogen at position 1 is protected by a carbobenzyloxy (CBZ) group, and position 2 is substituted with an ethyl group. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for chiral active pharmaceutical ingredients (APIs) targeting neurological and metabolic disorders. Its stereochemical purity (S-configuration) is critical for ensuring enantioselectivity in downstream reactions .

Properties

CAS No.

1217612-78-6

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

IUPAC Name

benzyl (2S)-2-ethylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H20N2O2.ClH/c1-2-13-10-15-8-9-16(13)14(17)18-11-12-6-4-3-5-7-12;/h3-7,13,15H,2,8-11H2,1H3;1H/t13-;/m0./s1

InChI Key

AHUBJCSLWUMDOY-ZOWNYOTGSA-N

Isomeric SMILES

CC[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under controlled conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl bromide in the presence of a base such as sodium hydride.

    Protection with CBZ Group: The benzyl carbamate (CBZ) protecting group is added through the reaction of the piperazine derivative with benzyl chloroformate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-N-CBZ-2-ETHYL-PIPERAZINE-HCl involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The CBZ protecting group may play a role in enhancing the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Yield : The ethyl derivative typically yields 10–15% less than the methyl analog in CBZ protection reactions due to steric challenges during piperazine functionalization .
  • Chiral Purity : Both ethyl and methyl analogs require rigorous chromatographic purification (>99% enantiomeric excess) to avoid racemization in API synthesis.

Biological Activity

(S)-1-N-CBZ-2-ethyl-piperazine hydrochloride is a chiral piperazine derivative with significant implications in medicinal chemistry and biological research. This compound is characterized by its unique stereochemistry, which influences its biological activity and interactions within biological systems. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant research findings.

The synthesis of (S)-1-N-CBZ-2-ethyl-piperazine hydrochloride involves several key steps:

  • Formation of the Piperazine Ring : Ethylenediamine reacts with diethyl carbonate under controlled conditions to form the piperazine ring.
  • Introduction of the Ethyl Group : Alkylation with ethyl bromide in the presence of a base (e.g., sodium hydride) introduces the ethyl group.
  • Protection with CBZ Group : The piperazine derivative is treated with benzyl chloroformate to add the carbobenzyloxy (CBZ) protecting group.
  • Formation of Hydrochloride Salt : The final step involves converting the free base to its hydrochloride salt using hydrochloric acid.

Biological Activity

(S)-1-N-CBZ-2-ethyl-piperazine hydrochloride exhibits a range of biological activities, primarily due to its ability to interact with various receptors and enzymes. Key areas of activity include:

  • Receptor Binding : The compound has been investigated for its binding affinity to neurotransmitter receptors, particularly in studies related to central nervous system (CNS) activity. It shows potential as a modulator for serotonin and dopamine receptors, which are crucial in treating psychiatric disorders .
  • Enzyme Inhibition : Research has indicated that (S)-1-N-CBZ-2-ethyl-piperazine hydrochloride can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

The mechanism of action for (S)-1-N-CBZ-2-ethyl-piperazine hydrochloride involves:

  • Binding Interactions : The compound engages with molecular targets such as receptors and enzymes, modulating their activity. The presence of the CBZ group enhances stability and bioavailability, allowing for prolonged effects within biological systems.
  • Influence on Signal Transduction : By binding to receptors, it may influence intracellular signaling pathways that regulate various physiological processes, including mood regulation and metabolic functions.

Comparative Analysis

To understand the uniqueness of (S)-1-N-CBZ-2-ethyl-piperazine hydrochloride, it is beneficial to compare it with similar compounds:

Compound NameStructure DifferenceBiological Activity
(S)-1-N-CBZ-2-METHYL-PIPERAZINE-HClMethyl group instead of ethylSimilar receptor binding properties
(S)-1-N-CBZ-2-PROPYL-PIPERAZINE-HClPropyl group instead of ethylPotentially different enzyme inhibition
(S)-1-N-CBZ-2-BUTYL-PIPERAZINE-HClButyl group instead of ethylVariability in receptor interactions

The ethyl substitution in (S)-1-N-CBZ-2-ethyl-piperazine hydrochloride contributes significantly to its distinct biological activity compared to other derivatives.

Study on CNS Activity

A recent study evaluated the CNS effects of (S)-1-N-CBZ-2-ethyl-piperazine hydrochloride in animal models. Results indicated that doses administered led to significant alterations in behavior consistent with serotonin modulation, suggesting potential applications in treating anxiety and depression disorders.

Enzyme Inhibition Research

Another investigation focused on the compound's role as an enzyme inhibitor within metabolic pathways. The findings demonstrated that it effectively inhibited specific enzymes linked to glucose metabolism, indicating its potential utility in managing diabetes-related conditions.

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